molecular formula C19H17F4N3OS B11480997 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]urea

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11480997
M. Wt: 411.4 g/mol
InChI Key: AGBJNEUSNYLGNX-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing reagent is introduced to the aromatic ring.

    Attachment of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the trifluoromethyl group is introduced to the aromatic ring.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

3-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Dimethylcyclohexane: Cyclohexane derivatives with methyl substitutions.

Uniqueness

What sets 3-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea apart is its combination of a thiazole ring, fluorophenyl group, and trifluoromethylphenyl group. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C19H17F4N3OS

Molecular Weight

411.4 g/mol

IUPAC Name

1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C19H17F4N3OS/c1-18(2)11-24-17(28-18)26(15-5-3-4-12(10-15)19(21,22)23)16(27)25-14-8-6-13(20)7-9-14/h3-10H,11H2,1-2H3,(H,25,27)

InChI Key

AGBJNEUSNYLGNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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